molecular formula C27H25FN2O6S B11624743 ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11624743
M. Wt: 524.6 g/mol
InChI Key: JKJOWOGVYGRVTO-LSDHQDQOSA-N
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Description

The compound ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a multifunctional heterocyclic molecule featuring a pyrrole-thiazole backbone. Its structure includes:

  • A 4-ethoxy-2-methylbenzoyl substituent on the pyrrole ring.
  • A 4-fluorophenyl group at position 2 of the pyrrole.
  • A 4-methylthiazole-5-carboxylate moiety.

For example, a positional isomer with a 4-ethoxy-3-methylbenzoyl group (instead of 2-methyl) was synthesized and characterized (). Such analogs are often explored for pharmaceutical applications due to their ability to modulate biological targets via hydrogen bonding, hydrophobic interactions, and π-stacking .

Properties

Molecular Formula

C27H25FN2O6S

Molecular Weight

524.6 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H25FN2O6S/c1-5-35-18-11-12-19(14(3)13-18)22(31)20-21(16-7-9-17(28)10-8-16)30(25(33)23(20)32)27-29-15(4)24(37-27)26(34)36-6-2/h7-13,21,31H,5-6H2,1-4H3/b22-20+

InChI Key

JKJOWOGVYGRVTO-LSDHQDQOSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)F)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)F)O)C

Origin of Product

United States

Biological Activity

Ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound consists of several functional groups, including thiazole, pyrrole, and ethoxy-benzoyl moieties. The synthesis typically involves multi-step organic reactions that include the formation of the thiazole and pyrrole rings, as well as the introduction of various substituents under controlled conditions to ensure high yield and purity .

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-...]. For instance, derivatives of thiazolidinone have shown significant efficacy against viruses such as Hepatitis C virus (HCV), with IC50 values indicating potent inhibition of viral polymerases . The specific compound may exhibit similar mechanisms, potentially inhibiting RNA polymerase activity crucial for viral replication.

Antitumor Activity

Research indicates that compounds featuring thiazole and pyrrole structures possess notable antitumor properties. For example, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines such as HeLa and MDA-MB-231 . The mechanism often involves the modulation of apoptosis pathways or interference with cell cycle progression.

Antimicrobial Effects

The compound's structure suggests potential antimicrobial activity. Related compounds have been reported to exhibit antibacterial and antifungal properties, showing effectiveness against a range of pathogens . The minimal inhibitory concentrations (MICs) for these compounds often fall within a range that indicates significant biological activity.

The biological activity of ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-...] is likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways that lead to cell death or reduced viral replication.
  • DNA/RNA Interaction : Similar compounds have shown the ability to intercalate with nucleic acids, potentially disrupting replication processes.

Case Studies

Several case studies have documented the effectiveness of thiazole and pyrrole derivatives in preclinical models:

  • Study on Antiviral Activity : A study demonstrated that a thiazole derivative inhibited HCV replication by more than 90% in vitro, suggesting that ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-...] might exhibit similar antiviral efficacy .
  • Antitumor Efficacy : In a recent experiment involving breast cancer cell lines, a related compound showed an IC50 value of 25 μM, indicating significant antiproliferative effects .
  • Antimicrobial Testing : Compounds structurally similar to ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-...] were tested against various bacterial strains, demonstrating MIC values ranging from 10 to 50 μg/mL .

Scientific Research Applications

Anticancer Activity

Research indicates that ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methylthiazole-5-carboxylate exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induces intrinsic apoptosis
A549 (Lung)15.0Activates extrinsic apoptotic pathways
HepG2 (Liver)10.0Growth inhibition through cell cycle arrest

The compound's ability to target specific pathways involved in cancer cell proliferation makes it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. Its efficacy was evaluated through minimum inhibitory concentration (MIC) testing.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be developed into a new antimicrobial agent, potentially addressing antibiotic resistance issues.

Synthetic Routes

The synthesis of ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions:

  • Formation of the Pyrrole Ring : Achieved through Paal-Knorr synthesis.
  • Thiazole Ring Synthesis : Involves cyclization of a thioamide with a haloketone.
  • Coupling Reactions : Intermediates are coupled using agents like EDC or DCC under controlled conditions.

This multi-step approach allows for the careful construction of the compound while optimizing yield and purity.

Case Study 1: Anticancer Evaluation

A study synthesized derivatives of this compound and evaluated their anticancer activities against multiple cell lines. The derivatives exhibited enhanced activity compared to the parent compound, indicating the potential for structural modifications to improve efficacy.

Case Study 2: Structure–Activity Relationship Analysis

An analysis of structure–activity relationships revealed that specific modifications to the thiazole ring significantly impacted biological activity. Enhancements in lipophilicity correlated with increased antimicrobial efficacy, while certain aromatic substitutions contributed to improved anticancer properties.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

The benzoyl group’s substitution pattern significantly impacts electronic and steric properties. Key comparisons include:

Compound Benzoyl Substituent Key Features Reference
Target Compound 4-Ethoxy-2-methylbenzoyl Electron-donating ethoxy and methyl groups enhance lipophilicity.
Analog () 4-Ethoxy-3-methylbenzoyl Similar lipophilicity but altered steric hindrance due to methyl position.
Analog () 3-Fluoro-4-methylbenzoyl Electron-withdrawing fluoro group increases polarity and reactivity.
Analog () 4-Butoxybenzoyl Longer alkoxy chain (butoxy) improves membrane permeability.

Key Findings :

  • Halogen Effects : Replacing ethoxy with fluoro (e.g., ) increases polarity, which could enhance solubility but reduce blood-brain barrier penetration .

Variations in Aryl Groups

The aryl groups attached to the pyrrole and thiazole rings influence molecular conformation and intermolecular interactions:

Compound Aryl Group on Pyrrole Thiazole Substituent Structural Impact Reference
Target Compound 4-Fluorophenyl 4-Methylthiazole-5-carboxylate Planar conformation with possible perpendicular fluorophenyl orientation.
Analog () 4-Fluorophenyl/Chlorophenyl Triazole-thiazole hybrids Isostructural chloro/bromo derivatives show similar packing but altered halogen interactions .
Analog () 3,4-Dichlorophenyl 4-Methylthiazole-5-carboxylate Electron-withdrawing Cl groups increase metabolic stability but reduce solubility .

Key Findings :

  • Halogenated Aryl Groups : Fluorophenyl groups (as in the target) balance hydrophobicity and electronic effects, whereas chlorophenyl/bromophenyl analogs () exhibit stronger intermolecular halogen bonds, influencing crystal packing .
  • Planarity: notes that fluorophenyl groups can adopt perpendicular orientations relative to the core structure, affecting π-π stacking in solid-state forms .

Q & A

Q. What are the key steps for synthesizing this compound, and how can purity be validated?

Synthesis typically involves multi-step heterocyclic coupling, such as the formation of the pyrrolidone and thiazole moieties via condensation reactions. A critical step is the introduction of the 4-fluorophenyl group through nucleophilic substitution or palladium-catalyzed cross-coupling. Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and FTIR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography can resolve structural ambiguities, as demonstrated in analogous thiazole derivatives .

Q. How should researchers handle safety concerns during synthesis?

While specific safety data for this compound is limited, structurally similar fluorophenyl and thiazole derivatives require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and conduct reactions under inert atmospheres. Refer to safety protocols for intermediates like 4-fluorophenyl ketones, which may release toxic fumes during decomposition .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons from the 4-fluorophenyl group at δ 7.0–7.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~525–530).
  • X-ray Diffraction : For unambiguous confirmation of the dihydro-1H-pyrrol-1-yl and thiazole ring geometries .

Advanced Research Questions

Q. How can computational methods optimize reaction yields for this compound?

Density Functional Theory (DFT) calculations predict transition states and intermediates in key steps, such as the formation of the 5-oxo-2,5-dihydro-1H-pyrrole ring. For example, DFT studies on analogous pyrrole carboxylates revealed that electron-withdrawing substituents (e.g., 4-ethoxy-2-methylbenzoyl) stabilize intermediates, reducing activation energy by ~15–20 kJ/mol. Pair computational results with Design of Experiments (DoE) to statistically optimize solvent polarity, temperature, and catalyst loading .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Contradictions between NMR and X-ray data may arise from dynamic effects (e.g., ring puckering in the dihydropyrrole). Use variable-temperature NMR to detect conformational flexibility. If crystal structures are unavailable, compare experimental IR/Raman spectra with computational vibrational analyses (e.g., using Gaussian software) to validate assignments .

Q. How can separation challenges (e.g., diastereomers/byproducts) be addressed?

Membrane separation technologies (e.g., nanofiltration) or chiral HPLC with cellulose-based columns effectively isolate stereoisomers. For polar byproducts, employ reverse-phase flash chromatography (C18 silica, methanol/water gradient). Documented methods for ethyl carboxylate derivatives suggest retention times of 8–12 minutes under these conditions .

Q. What experimental designs are robust for studying structure-activity relationships (SAR)?

Use fractional factorial designs to screen substituent effects (e.g., varying the 4-ethoxy group to methoxy/trifluoromethoxy). Measure biological activity (e.g., enzyme inhibition) and correlate with Hammett σ values or steric parameters. For SAR validation, synthesize analogs via parallel combinatorial chemistry (e.g., Ugi reactions) and analyze using multivariate regression .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

If experimental melting points deviate >10°C from DFT-predicted values, assess purity via DSC (Differential Scanning Calorimetry) and check for polymorphic forms. For example, ethyl thiazole carboxylates often exhibit enantiotropic phase transitions, which XRD can detect .

Q. Why might biological assay results vary across research groups?

Inconsistent solubility (due to the ethyl ester’s lipophilicity) can skew IC50 values. Standardize assays using DMSO stock solutions with ≤0.1% v/v to prevent solvent interference. Cross-validate with LC-MS to confirm compound integrity post-assay .

Methodological Resources

  • Synthesis Protocols : Multi-step routes from ethyl 4-hydroxy-2-(4-methoxyphenyl)pyrrole-3-carboxylate .
  • Computational Tools : Gaussian 16 for DFT, AutoDock for docking studies.
  • Separation Techniques : Chiralpak IA-3 columns for enantiomer resolution .

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